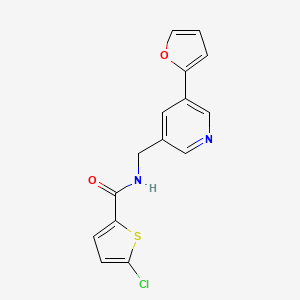

3-(4-ニトロ-1,3-ジオキソ-1,3-ジヒドロ-2H-イソインドール-2-イル)安息香酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds, such as 3-nitro-2-amino-benzoic acid, has been reported through a multi-step process starting from phthalic anhydride. This involves nitration, dehydration, amidation, and Hofmann rearrangement steps. The synthesis of 3-nitro-2-amino-benzoic acid achieved a total yield of 19%, with the structure confirmed by various spectroscopic methods . Although the synthesis of the exact compound is not detailed, the methods used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid, such as the isomers of nitro trifluoromethyl benzoic acid, has been characterized crystallographically and spectroscopically. These studies reveal that the presence of substituents like the nitro and trifluoromethyl groups can cause steric interactions, leading to rotations of these groups out of the aromatic plane . This information suggests that the molecular structure of the compound may also exhibit such steric effects due to its nitro and isoindoline substituents.

Chemical Reactions Analysis

The chemical reactions involving the nitro group and the carboxylic acid group in benzoic acid derivatives are of significant interest. The nitro group can undergo various reactions, such as reduction to an amine, which can further react in a multitude of ways. The carboxylic acid group can participate in esterification, amidation, and other acid-base reactions. While the provided papers do not discuss the chemical reactions of 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid specifically, the reactions of similar compounds provide insights into the reactivity of such functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their functional groups and molecular structure. For instance, the presence of electron-withdrawing groups like nitro can affect the acidity of the carboxylic acid group. The steric interactions mentioned in the molecular structure analysis can also impact the compound's crystal packing and, consequently, its melting point and solubility. Although the exact properties of 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid are not provided, the properties of structurally related compounds can offer a comparative basis .

科学的研究の応用

低酸素腫瘍イメージング用蛍光プローブ

ニトロナフタレンイミド骨格を基にした化合物4-(6-ニトロ-1,3-ジオキソ-1H-ベンゾ[de]イソキノリン-2(3H)-イル)ベンズアルデヒド (NIB)は、蛍光プローブとして開発されました。これは、低酸素腫瘍において過剰発現しているニトロレダクターゼ (NTR) に特異的に応答します。 NTR を標的とすることで、このプローブは腫瘍内の酸素欠乏領域を非侵襲的にイメージングすることを可能にし、癌の診断とモニタリングに役立ちます .

特性

IUPAC Name |

3-(4-nitro-1,3-dioxoisoindol-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8N2O6/c18-13-10-5-2-6-11(17(22)23)12(10)14(19)16(13)9-4-1-3-8(7-9)15(20)21/h1-7H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTOCEIJVUZIPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-((4-fluorophenyl)sulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2531592.png)

![1,4-Dioxa-8-azaspiro[4.5]decane-6-methanamine](/img/structure/B2531602.png)

![4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2531603.png)